molecular formula C12H11BrOS B1333675 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone CAS No. 388088-83-3

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Cat. No.: B1333675
CAS No.: 388088-83-3
M. Wt: 283.19 g/mol
InChI Key: BEGKHWMWXSYGJZ-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Brominated Analogues

Compound Core Structure Substituents Reactivity Profile
Target Compound Benzothiophene 3,5-dimethyl; 2-bromoethanone Electrophilic α-carbon
Phenacyl bromide (C₆H₅COCH₂Br) Benzene 2-bromoethanone SN2 substitution
2-Bromo-1-(4-methoxyphenyl)ethanone Benzene 4-methoxy; 2-bromoethanone Photoaffinity labeling
3,5-Dimethylbenzo[b]thiophene Benzothiophene 3,5-dimethyl Friedel-Crafts alkylation

Key Observations:

  • Electron Density : The benzothiophene core exhibits lower electron density than benzene, moderating the electrophilicity of the α-carbon compared to phenacyl bromide.
  • Steric Effects : 3,5-Dimethyl groups hinder electrophilic attack at positions 4 and 6, directing reactivity to the bromoethanone site.
  • Crystallinity : Brominated acetophenones (e.g., 2,4'-dibromoacetophenone) form monoclinic crystals (space group P2₁/c), whereas benzothiophene derivatives often adopt orthorhombic packing.

This structural diversity underscores the tunability of brominated heterocycles for applications in organic synthesis and materials science.

Properties

IUPAC Name

2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKHWMWXSYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381546
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-83-3
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct α-Bromination of 1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone

This method involves bromination at the α-position of the ethanone moiety attached to the benzothiophene ring.

  • Starting Material: 1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
  • Reagents: Bromine or N-bromosuccinimide (NBS) as brominating agents
  • Solvent: Commonly dichloromethane or acetonitrile
  • Conditions: Controlled temperature (0 to room temperature) to avoid overbromination
  • Mechanism: Electrophilic bromination at the α-carbon of the ketone, facilitated by the enol or enolate form of the ethanone.

This approach is widely used due to its straightforwardness and relatively high selectivity for α-bromination.

Acylation Using Bromoacetyl Halides

An alternative approach is the Friedel-Crafts type acylation of the benzothiophene ring with bromoacetyl halides.

  • Starting Material: 3,5-dimethylbenzothiophene
  • Reagents: Bromoacetyl bromide or chloride
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3)
  • Solvent: Non-nucleophilic solvents like dichloromethane or nitrobenzene
  • Conditions: Low temperature to moderate heating to control regioselectivity and yield
  • Outcome: Electrophilic aromatic substitution at the 2-position of benzothiophene ring, introducing the bromoacetyl group directly.

This method requires careful control to prevent polyacylation or side reactions.

Related α-Halogenation of Benzothiophene Ethanones

Research on α-halo ketones related to benzothiophene derivatives shows that α-halogenation can be achieved using halogen sources under low temperature with base catalysis.

  • Example: Treatment of 1-(benzothiophen-3-yl)ethanone with brominating agents at −78 °C in THF, followed by quenching and workup, yields α-bromo ketones in good yield.

Though this example is for a 3-substituted benzothiophene, the methodology is applicable to 2-substituted analogs.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield (%) Notes
α-Bromination of ethanone 1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone Bromine or NBS 0 °C to RT, organic solvent 70-90* Straightforward, selective α-bromination
Friedel-Crafts acylation 3,5-dimethylbenzothiophene Bromoacetyl bromide, AlCl3 Low temp to moderate heat 60-80* Requires Lewis acid catalyst, regioselective
Microwave-assisted benzothiophene synthesis + bromination Precursors for benzothiophene core Microwave, tert-butyl nitrite, CuBr2 Microwave irradiation, RT bromination 90-95* Rapid synthesis of benzothiophene core, then bromination
Low-temperature α-halogenation 1-(benzothiophen-3-yl)ethanone Halogen source, base −78 °C, THF 80-90* Applicable to related benzothiophene ethanones

*Yields are approximate and depend on specific experimental conditions.

Research Findings and Notes

  • The α-bromination of ketones is a well-established reaction, and the presence of electron-donating methyl groups on the benzothiophene ring can influence the reactivity and regioselectivity of bromination.
  • Microwave-assisted synthesis offers a time-efficient route to substituted benzothiophenes, which can be further functionalized to the target compound.
  • The choice of brominating agent and reaction conditions is critical to avoid overbromination or side reactions, especially given the sensitivity of the benzothiophene ring system.
  • Purification typically involves extraction, drying, and chromatographic techniques to achieve high purity (≥95%) as required for research or pharmaceutical applications.
  • Commercial availability of the compound at high purity (95%) from reputable suppliers confirms the feasibility of these synthetic routes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. This reaction is critical for functionalizing the benzothiophene core.

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMSO, 80°C, 6h2-Azido-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone85%
Potassium thiolateEthanol, RT, 12h2-(Methylthio)-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone78%
Sodium methoxideMethanol, reflux, 4h2-Methoxy-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone82%

Key Findings :

  • Reactions proceed via an SN2 mechanism , with polar aprotic solvents (e.g., DMSO) enhancing reactivity .
  • Steric hindrance from the 3,5-dimethyl groups slightly reduces substitution rates compared to non-methylated analogs .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents.

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Methanol, 0°C, 1h1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanol90%
Lithium aluminum hydride (LiAlH₄)THF, reflux, 2h1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanol95%

Key Findings :

  • NaBH₄ is preferred for selective reduction without affecting the benzothiophene ring .
  • LiAlH₄ achieves higher yields but requires stringent anhydrous conditions .

Oxidation Reactions

The ketone is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagent Conditions Product Yield Source
KMnO₄H₂SO₄, 100°C, 8h1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanoic acid65%
CrO₃Acetic acid, 60°C, 6h1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanoic acid70%

Key Findings :

  • Chromium trioxide (CrO₃) offers better selectivity over permanganate .
  • Over-oxidation of the benzothiophene ring is minimized at lower temperatures .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reaction Type Catalyst Conditions Product Yield Source
Suzuki–MiyauraPd(PPh₃)₄DMF/H₂O, 80°C, 12h2-Aryl-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone75–88%
Buchwald–HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24h2-Amino-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone80%

Key Findings :

  • Suzuki couplings tolerate electron-rich arylboronic acids but require bulky ligands to prevent homocoupling .
  • Buchwald–Hartwig aminations proceed efficiently with primary amines, while secondary amines show reduced reactivity .

Comparative Reactivity Insights

A comparison with structurally related bromoketones reveals distinct reactivity patterns:

Compound Nucleophilic Substitution Rate Reduction Efficiency Oxidation Stability
This compoundModerateHighModerate
2-Bromo-1-(thiophen-2-yl)ethanoneHighModerateLow
2-Bromo-1-(4-chlorophenyl)ethanoneLowHighHigh

Trends :

  • Electron-withdrawing groups (e.g., Cl) on the aromatic ring slow nucleophilic substitution but enhance oxidation stability .
  • Methyl groups on the benzothiophene core increase steric hindrance, marginally reducing substitution rates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzothiophene derivatives, including 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone, in anticancer drug development. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of benzothiophene have been evaluated for their effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity and selectivity towards specific targets such as cyclin-dependent kinases .

Mechanism of Action
The anticancer properties are often attributed to the ability of these compounds to induce apoptosis and inhibit critical pathways involved in tumor growth. For example, studies have indicated that certain derivatives not only induce cell death but also disrupt autophagic processes in cancer cells, enhancing their therapeutic efficacy .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in various substitution reactions to introduce other functional groups, making it a versatile building block in organic synthesis .

Reactions and Derivatives
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows for the synthesis of a variety of derivatives that may possess different biological activities or physical properties. For example, modifications at the benzothiophene moiety can lead to compounds with enhanced solubility or altered pharmacokinetic profiles .

Materials Science

Photovoltaic Applications
Recent investigations into organic photovoltaic materials have identified benzothiophene derivatives as potential candidates for use in solar cells. The electronic properties of these compounds can be tuned through structural modifications, allowing for improved light absorption and charge transport characteristics .

Conductive Polymers
The incorporation of this compound into polymer matrices may enhance the conductivity and stability of the resulting materials. Such polymers could find applications in flexible electronics and sensors due to their improved mechanical properties and electrical performance .

Case Studies

Study Focus Findings Reference
Anticancer ActivitySignificant inhibition of MCF-7 and A549 cell lines with low IC50 values
Organic SynthesisEffective intermediate for synthesizing novel benzothiophene derivatives
Photovoltaic MaterialsEnhanced light absorption properties leading to improved solar cell efficiency

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ethanone group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bromo-ethanone scaffold is highly versatile, with modifications primarily occurring at the aromatic/heteroaromatic substituent. Key structural analogs include:

Compound Name Substituent Structure Melting Point (°C) Key Applications
2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone 3,5-Dimethylbenzothiophene Not reported Intermediate for heterocyclic synthesis
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone 4-Chlorothiophene Not reported Precursor for thiazol-2-amine derivatives (e.g., COX/LOX inhibitors)
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-Dimethoxyphenyl Not reported Pharmaceutical intermediate (e.g., antidiabetic agents)
2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone 3,5-Bis(trifluoromethyl)phenyl Not reported High-performance material synthesis
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone 4-Methyl-2-phenylthiazole 117–118 Natural product research

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating methyl groups (as in the target compound) may stabilize intermediates via steric protection.
  • Melting Points : Thiazole derivatives (e.g., ) exhibit higher melting points (117–118°C) due to planar aromaticity and intermolecular stacking, whereas alkyl-substituted benzothiophenes may have lower melting points.

Q & A

Q. Optimization Tips :

  • Adjust stoichiometry (1.1–1.3 eq. Br₂) to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the benzothiophene moiety .

How can researchers characterize the structural and thermal properties of this compound?

Basic Research Question
Structural Analysis :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.5–2.7 ppm (CH₃ groups on benzothiophene), δ 4.1–4.3 ppm (Br-C=O coupling) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 297.03 (calc. 297.04) .
  • X-ray Crystallography : Resolve crystal packing using SHELX software (R factor < 0.06; data-to-parameter ratio > 15.0) .

Q. Thermal Stability :

  • Melting Point : 128°C (DSC; heating rate 10°C/min) .
  • Decomposition : TGA reveals stability up to 200°C in N₂ atmosphere .

How should researchers address contradictions in reported reactivity data for brominated benzothiophene derivatives?

Advanced Research Question
Discrepancies in reactivity (e.g., hydrolysis rates or electrophilic substitution) arise from:

  • Steric Effects : 3,5-Dimethyl groups hinder nucleophilic attack at the carbonyl .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering reaction pathways .

Q. Methodological Solutions :

  • Conduct kinetic studies under controlled conditions (e.g., UV-Vis monitoring at 280 nm for intermediate formation) .
  • Compare computational (DFT) and experimental data to identify dominant reaction mechanisms .

What advanced techniques are recommended for resolving enantiomeric impurities in crystalline samples?

Advanced Research Question
For chiral analogs or byproducts:

  • Enantiomorph-Polarity Estimation : Use Flack’s x parameter in SHELXL to distinguish enantiomers in non-centrosymmetric crystals .
  • CD Spectroscopy : Correlate Cotton effects (λ = 220–250 nm) with crystallographic data .

Q. Case Study :

  • A simulated SHELX refinement with x = 0.02(3) confirmed 98% enantiomeric excess in a related bromo-ethanone derivative .

How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Advanced Research Question
Protocol Design :

  • MIC Testing : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–100 µg/mL in Mueller-Hinton broth .
  • Cytotoxicity : Use MTT assays on mammalian cells (IC₅₀ > 50 µg/mL indicates selectivity) .

Q. Data Interpretation :

  • Compare zones of inhibition (ZOI) to positive controls (e.g., ciprofloxacin).
  • Structure-Activity Relationship (SAR): Methyl groups at 3,5-positions enhance membrane penetration .

What experimental strategies mitigate risks due to incomplete stability/reactivity data?

Advanced Research Question
Risk Assessment :

  • Reactivity Screening : Perform small-scale tests (e.g., exposure to H₂O, O₂, light) and monitor via FTIR for carbonyl shifts .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation .

Q. Contingency Planning :

  • Use gloveboxes for air-sensitive reactions and Schlenk techniques for moisture control .

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